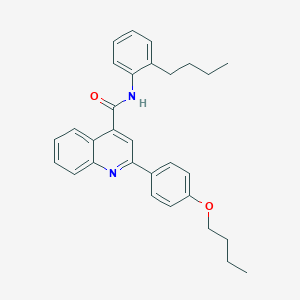![molecular formula C25H26ClNO5S B452620 Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B452620.png)
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C25H26ClNO5S This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenoxy group, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the reaction with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.
Amidation Reaction: The intermediate is then reacted with ethyl 2-amino-4-(4-ethoxyphenyl)-3-thiophenecarboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
特性
分子式 |
C25H26ClNO5S |
|---|---|
分子量 |
488g/mol |
IUPAC名 |
ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26ClNO5S/c1-5-30-18-11-7-16(8-12-18)20-15-33-22(21(20)23(28)31-6-2)27-24(29)25(3,4)32-19-13-9-17(26)10-14-19/h7-15H,5-6H2,1-4H3,(H,27,29) |
InChIキー |
KEXVSPPVNQAQQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B452537.png)
![5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452538.png)
![5-(4-bromophenyl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452539.png)
![5-(4-bromophenyl)-3-chloro-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452540.png)
![isopropyl 4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)benzoate](/img/structure/B452541.png)
![5-(4-bromophenyl)-3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452543.png)
![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452546.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452547.png)
![5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B452549.png)
![5-(4-bromophenyl)-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452550.png)
![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452551.png)


![Methyl 2-[(1-adamantylacetyl)amino]-4-(4-butylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452559.png)
